molecular formula C8H12O4 B3147043 dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate CAS No. 61376-98-5

dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate

Cat. No.: B3147043
CAS No.: 61376-98-5
M. Wt: 172.18 g/mol
InChI Key: WEPHXFVXUXMCLE-WDSKDSINSA-N
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Description

Dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate is a chiral cyclobutane derivative featuring two ester groups at the 1,2-positions of the strained four-membered ring. The cyclobutane ring introduces significant ring strain (~110 kJ/mol), which enhances reactivity compared to larger cyclic systems. Industrially, it serves as a precursor in pharmaceuticals, agrochemicals, and materials science, with its market projected to grow steadily through 2025 due to demand for chiral intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPHXFVXUXMCLE-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate typically involves the cycloaddition reaction of maleic anhydride with a suitable diene, followed by esterification. One common method is the Diels-Alder reaction between maleic anhydride and a diene such as 1,3-butadiene, resulting in the formation of a cyclohexene derivative. This intermediate is then subjected to a series of reactions, including hydrogenation and esterification, to yield the desired dimethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. The compound can participate in:

  • Oxidation: Leading to cyclobutane-1,2-dicarboxylic acid.
  • Reduction: Resulting in cyclobutane-1,2-dimethanol.
  • Substitution Reactions: Allowing the introduction of different functional groups.
Reaction TypeProduct FormedCommon Reagents
OxidationCyclobutane-1,2-dicarboxylic acidKMnO₄, CrO₃
ReductionCyclobutane-1,2-dimethanolLiAlH₄, NaBH₄
SubstitutionVarious substituted cyclobutanesAmines, thiols

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties . Research indicates potential applications in:

  • Anti-inflammatory Agents: Investigations into how this compound interacts with inflammatory pathways.
  • Anticancer Activities: Studies assessing its efficacy against various cancer cell lines due to its ability to influence biochemical pathways through its ester groups.

Material Science

This compound is utilized in the production of specialty chemicals and polymers. Its unique structure imparts specific properties to materials used in coatings and adhesives.

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry highlighted the use of this compound as a scaffold for developing new anti-inflammatory drugs. The research focused on modifying the compound to enhance its binding affinity to target proteins involved in inflammatory responses.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical properties. The findings suggest that this compound could be pivotal in designing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility Applications
Dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate ~170 (estimated) N/A ~1.15 (estimated) Organic solvents Pharmaceutical intermediates
Dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate 200.23 75 (0.8 mmHg) 1.10 Ethers, alcohols Drug synthesis
CBDE (CAS 2607-03-6) ~170 N/A ~1.12 Polar aprotic solvents Fine chemicals
Dimenthyl cyclopropane derivative 406.6 N/A N/A Limited aqueous Macrocycle synthesis

Research Findings

  • aureus and C. albicans, highlighting the role of ester groups in bioactivity .
  • Catalytic Applications : Substituted cyclobutanes require tailored catalysts for efficient transformations, whereas cyclohexane analogs are more amenable to standard conditions .
  • Stereochemical Impact: Enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate to (1S,2R)-monoesters underscores the importance of stereochemistry in biocatalysis .

Biological Activity

Dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H12O4
  • Molecular Weight : 172.18 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)[C@H]1CCC1C(=O)OC

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structural properties allow it to interact with various biological targets.

The compound's mechanism of action is primarily attributed to its ability to undergo strain-release reactions due to the inherent ring strain in the cyclobutane structure. This property facilitates various chemical transformations and interactions with biomolecules, potentially influencing biological pathways.

Research Findings

Recent studies have explored the compound's applications in drug design and its interactions with biological systems. Below are key findings from the literature:

StudyFindings
BenchChem AnalysisThis compound is utilized as a building block in organic synthesis and has shown potential interactions with enzymes and receptors due to its ester groups.
Medicinal Chemistry ApplicationsResearch indicates that this compound may serve as a bioisostere in drug design, mimicking biologically active molecules and enhancing pharmacological profiles.
Chemical Reaction StudiesThe compound can undergo oxidation to form carboxylic acids or reduction to alcohols, providing versatility in synthetic applications .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Potential : In a study investigating metal complexes with anticancer activity, this compound was evaluated for its ability to enhance the efficacy of platinum-based drugs. The compound demonstrated potential in increasing cytotoxicity against cancer cell lines when used in combination therapies .
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes. The results indicated that the compound could inhibit certain enzyme activities, suggesting its role as a potential therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is presented below:

CompoundStructureBiological Activity
Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylateSimilar structure but different stereochemistryLimited studies; potential for different enzyme interactions
Diethyl cyclobutane-1,2-dicarboxylateEthyl groups instead of methylPotentially different pharmacokinetics and activity profiles
Cyclobutane-1,2-dicarboxylic acidParent compound without esterificationLower lipophilicity; less likely to penetrate cellular membranes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl (1S,2S)-cyclobutane-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

  • The compound can be synthesized via [2+2] photocycloaddition of α,β-unsaturated esters under UV light, with BF₃·Et₂O as a catalyst to stabilize transition states and enhance cyclobutane ring formation . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as demonstrated in analogous cyclobutane dicarboxylate syntheses . Reaction temperature and solvent polarity significantly impact diastereomeric excess (de); polar aprotic solvents (e.g., DMF) favor higher de values .

Q. How can the stereochemical purity of this compound be validated experimentally?

  • Chiral HPLC with a cellulose-based column resolves enantiomers, while NMR spectroscopy (e.g., NOESY) confirms spatial proximity of protons in the cyclobutane ring . X-ray crystallography provides definitive stereochemical assignment, as shown for structurally related (1R,2R)-dimethylcyclobutane derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and cyclobutane ring vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹³C NMR resolves quaternary carbons in the cyclobutane ring . Stability under thermal stress can be assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How does this compound perform as a chiral building block in asymmetric synthesis?

  • The rigid cyclobutane scaffold enables stereoselective transformations. For example, ring-opening metathesis with Grubbs catalysts generates functionalized dienes for Diels-Alder reactions, preserving the (1S,2S) configuration . Applications in synthesizing pyrrolidine derivatives (e.g., via aminolysis) highlight its utility in bioactive molecule design .

Q. How can researchers resolve contradictions in reported bioactivity data for cyclobutane dicarboxylate derivatives?

  • Discrepancies in antimicrobial or enzyme inhibition studies may arise from impurities in stereoisomeric mixtures. Microbroth dilution assays (CLSI guidelines) with ≥98% enantiomeric purity (validated by HPLC) are recommended . For example, dimethyl dioxolane-dicarboxylate analogs showed MIC values of 4.8–5000 µg/mL against S. aureus and C. albicans, dependent on stereochemistry .

Q. What computational methods predict the compound’s reactivity and intermolecular interactions?

  • Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize transition-state geometries for cycloaddition reactions . Molecular docking (AutoDock Vina) simulates binding to biological targets, such as enzymes with cyclobutane-binding pockets .

Q. How do solvent effects and substituents influence the compound’s ring strain and reactivity?

  • Cyclobutane’s inherent ring strain (~110 kJ/mol) is mitigated by electron-withdrawing ester groups, enhancing stability. Solvents with low dielectric constants (e.g., toluene) reduce ring-opening rates in nucleophilic substitutions . Substituent effects are quantified via Hammett plots using para-substituted aryl derivatives .

Q. What advanced analytical strategies differentiate between degradation products and synthetic intermediates?

  • LC-MS/MS with MRM (multiple reaction monitoring) tracks degradation pathways, such as ester hydrolysis to dicarboxylic acids. GC-MS identifies volatile byproducts (e.g., methanol from transesterification) .

Methodological Tables

Table 1. Key Synthetic Parameters for Stereoselective Cyclobutane Formation

ParameterOptimal ConditionImpact on Yield/Stereochemistry
CatalystBF₃·Et₂OIncreases de by 20–30%
Light SourceUV (254 nm)Maximizes [2+2] adduct formation
SolventDichloromethaneBalances polarity and reactivity
Temperature−20°C to 0°CMinimizes side reactions

Table 2. Comparison of Analytical Techniques for Stereochemical Validation

TechniqueLimit of DetectionKey Data Output
Chiral HPLC0.1% enantiomeric impurityRetention time, peak area ratio
NOESY NMR3–5 Å proton proximityCross-peak intensity
X-ray CrystallographySingle crystal (>0.2 mm)Atomic coordinates, R-factor

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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